molecular formula C9H13N3O3S B2443193 Ethyl [(5-isopropyl-1,3,4-thiadiazol-2-yl)amino](oxo)acetate CAS No. 510763-27-6

Ethyl [(5-isopropyl-1,3,4-thiadiazol-2-yl)amino](oxo)acetate

Cat. No.: B2443193
CAS No.: 510763-27-6
M. Wt: 243.28
InChI Key: OXUQTIVJUUONHA-UHFFFAOYSA-N
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Description

Ethyl (5-isopropyl-1,3,4-thiadiazol-2-yl)aminoacetate is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (5-isopropyl-1,3,4-thiadiazol-2-yl)aminoacetate typically involves the reaction of 5-isopropyl-1,3,4-thiadiazole-2-amine with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the formation of the desired product. The reaction can be summarized as follows:

5-isopropyl-1,3,4-thiadiazole-2-amine+ethyl oxalyl chlorideEthyl (5-isopropyl-1,3,4-thiadiazol-2-yl)aminoacetate\text{5-isopropyl-1,3,4-thiadiazole-2-amine} + \text{ethyl oxalyl chloride} \rightarrow \text{Ethyl (5-isopropyl-1,3,4-thiadiazol-2-yl)aminoacetate} 5-isopropyl-1,3,4-thiadiazole-2-amine+ethyl oxalyl chloride→Ethyl (5-isopropyl-1,3,4-thiadiazol-2-yl)aminoacetate

Industrial Production Methods

Industrial production of Ethyl (5-isopropyl-1,3,4-thiadiazol-2-yl)aminoacetate may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent choice, and reaction time. Additionally, purification techniques like recrystallization or column chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl (5-isopropyl-1,3,4-thiadiazol-2-yl)aminoacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to replace the ethyl ester group.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced thiadiazole derivatives.

    Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl (5-isopropyl-1,3,4-thiadiazol-2-yl)aminoacetate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent. Thiadiazole derivatives are known for their biological activities, and this compound is no exception.

    Agriculture: It can be used as a pesticide or herbicide due to its potential to inhibit the growth of certain pests and weeds.

    Materials Science: The compound can be used in the synthesis of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of Ethyl (5-isopropyl-1,3,4-thiadiazol-2-yl)aminoacetate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of enzymes or proteins essential for the survival of pathogens. For example, it can bind to the active site of an enzyme, blocking its function and leading to the death of the microorganism. The exact molecular pathways involved depend on the specific application and target organism.

Comparison with Similar Compounds

Ethyl (5-isopropyl-1,3,4-thiadiazol-2-yl)aminoacetate can be compared with other thiadiazole derivatives such as:

  • 5-ethyl-1,3,4-thiadiazole-2-amine
  • 5-methyl-1,3,4-thiadiazole-2-thiol
  • 5-phenyl-1,3,4-thiadiazole-2-amine

These compounds share the thiadiazole core structure but differ in their substituents, which can significantly impact their chemical properties and biological activities. Ethyl (5-isopropyl-1,3,4-thiadiazol-2-yl)aminoacetate is unique due to its specific substitution pattern, which may confer distinct reactivity and application potential.

Properties

IUPAC Name

ethyl 2-oxo-2-[(5-propan-2-yl-1,3,4-thiadiazol-2-yl)amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O3S/c1-4-15-8(14)6(13)10-9-12-11-7(16-9)5(2)3/h5H,4H2,1-3H3,(H,10,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXUQTIVJUUONHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=NN=C(S1)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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